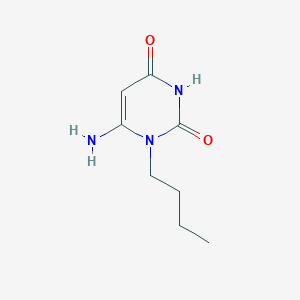

6-Amino-1-butyl-1H-pyrimidine-2,4-dione

Übersicht

Beschreibung

6-Amino-1-butyl-1H-pyrimidine-2,4-dione (6-ABPD) is a synthetic organic compound belonging to the class of pyrimidines. It is a versatile molecule that has been widely studied in the fields of biochemistry and physiology due to its wide range of applications. 6-ABPD has been found to possess a variety of activities, including antimicrobial, antiviral, and antifungal properties, as well as anticancer activity. In addition, 6-ABPD has also been found to possess antioxidant, anti-inflammatory, and neurotrophic activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones : Research demonstrates the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems and bis-pyrimido[4,5-d]pyrimidin-2,4-diones, indicating the compound's utility in creating diverse chemical structures (Hamama et al., 2012).

Diastereoselective Synthesis of Dihydrofuropyrido[2,3-d]pyrimidines : A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via a domino Knoevenagel condensation–Michael addition–cyclization process has been developed using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione (Ahadi et al., 2014).

Efficient One-Pot Synthesis of New Pyrimido[4,5-d]pyrimidine-2,4-diones : The compound is used in a novel, efficient one-pot synthesis process for new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives (Bazgir et al., 2008).

Pharmaceutical and Biological Research

Antibacterial Activities of Pyrimido[4,5-d]pyrimidine-2,4-diones : A study reports the synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives and their evaluation for antibacterial activities, highlighting its potential in pharmaceutical applications (Bazgir & Azimi, 2013).

Cytotoxic and Antioxidant Activity of Novel Compounds : Research on the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione led to the synthesis of novel compounds with potential cytotoxic and antioxidant activity (Shatokhin et al., 2021).

Supramolecular Chemistry

- Hydrogen-Bonded Supramolecular Assemblies : Studies on pyrimidine derivatives including 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylsulfamic acid indicate their suitability as ligands for co-crystallization in supramolecular assemblies, useful in advanced material sciences (Fonari et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes such as poly (adp-ribose) polymerases-1 (parp-1) .

Mode of Action

It is suggested that the presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the ni site of the enzyme .

Biochemical Pathways

Similar compounds have been found to be involved in dna repair damage pathways .

Result of Action

Similar compounds have been found to result in genomic dysfunction and cell death .

Eigenschaften

IUPAC Name |

6-amino-1-butylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBLKULBTBPLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368622 | |

| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53681-49-5 | |

| Record name | 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)

![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)

![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)